Diethyl chlorophosphite

Übersicht

Beschreibung

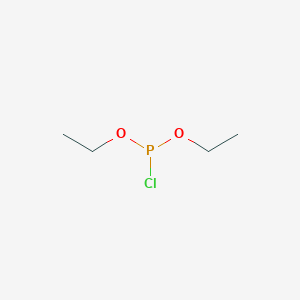

Diethyl chlorophosphite, also known as diethyl phosphorochloridite, is an organophosphorus compound with the molecular formula C4H10ClO2P. It is a colorless to pale yellow liquid with a characteristic odor. This compound is primarily used as a reagent in organic synthesis, particularly for the phosphorylation of alcohols, amines, and other nucleophiles .

Vorbereitungsmethoden

Diethyl chlorophosphite can be synthesized through several methods:

- One common method involves the reaction of diethyl phosphite with phosphorus trichloride in the presence of a base such as pyridine. The reaction proceeds as follows:

Synthetic Routes: (C2H5O)2P(O)H+PCl3→(C2H5O)2PCl+HCl

Another method involves the chlorination of diethyl phosphite using thionyl chloride or oxalyl chloride .Industrial Production: Industrially, this compound is produced by the chlorination of diethyl phosphite with chlorine gas.

Analyse Chemischer Reaktionen

Diethyl chlorophosphite undergoes various chemical reactions, including:

- It reacts with nucleophiles such as alcohols, amines, and thiols to form corresponding phosphite esters, amides, and thiophosphates. For example:

Substitution Reactions: (C2H5O)2PCl+ROH→(C2H5O)2P(OR)+HCl

Oxidation Reactions: It can be oxidized to diethyl phosphorochloridate using oxidizing agents such as hydrogen peroxide or iodine.

Reduction Reactions: This compound can be reduced to diethyl phosphite using reducing agents like lithium aluminum hydride.

Wissenschaftliche Forschungsanwendungen

DCP is widely utilized in the synthesis of organophosphate compounds, which are significant in agriculture as pesticides and herbicides. These compounds act as anticholinesterase agents, inhibiting the enzyme acetylcholinesterase and thereby affecting neurotransmission.

- Mechanism : DCP acts as a phosphorylating agent, facilitating the transfer of phosphate groups to alcohols, amines, and enolates to form phosphoric esters.

- Case Study : Research indicates that DCP can convert ketones to enol phosphates, which can further be transformed into alkenes or coupled with organometallic reagents for synthesis of substituted alkenes .

Analytical Chemistry Applications

This compound is also employed in analytical chemistry for the detection of nerve agents due to its ability to form stable complexes with certain analytes.

- Detection Probes : Recent studies have developed fluorescent probes based on DCP that can detect nerve agent mimics with high sensitivity. For instance, the SWJT-20 probe was designed to respond rapidly to DCP, showing significant colorimetric changes detectable by the naked eye .

- Sensitivity : The detection limit for DCP using these probes is as low as 8.3 nM, which is lower than most existing fluorescent probes .

Versatile Reagent in Organic Synthesis

DCP's reactivity extends beyond phosphorylation; it has been utilized as a reducing agent for converting nitro compounds into amines and other functional groups.

- Functional Group Transformations : DCP has shown effectiveness in converting various oxygenated functional groups such as N-oxides, epoxides, and hydroxylamines into their corresponding amines or other derivatives .

- Chemoselectivity : The compound demonstrates chemoselectivity that allows for multiple conversions on the same molecule under specific conditions .

Safety and Handling Considerations

Given its high toxicity, handling this compound requires stringent safety measures:

- Personal Protective Equipment (PPE) : Use gloves, goggles, and lab coats when handling.

- Storage Conditions : Store in a cool, dry place away from moisture and incompatible substances.

Wirkmechanismus

The mechanism of action of diethyl chlorophosphite involves its role as a phosphorylating agent. It reacts with nucleophiles to form phosphite esters, which can undergo further chemical transformations. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions .

Vergleich Mit ähnlichen Verbindungen

Diethyl chlorophosphite can be compared with other similar compounds such as diethyl chlorophosphate and diethyl phosphorochloridate:

Biologische Aktivität

Chemical Structure and Reactivity

Diethyl chlorophosphite has the molecular formula and a molecular weight of approximately 156.55 g/mol. It is characterized by a tetrahedral structure around the phosphorus atom, which is crucial for its reactivity as an electrophile in phosphorylation reactions. The compound is soluble in organic solvents like DMSO and chloroform but reacts vigorously with water, releasing hydrochloric acid and forming diethyl phosphate.

Biological Activity

DCP acts primarily as a cholinesterase inhibitor , which is a mechanism shared with several nerve agents. By inhibiting acetylcholinesterase (AChE), DCP disrupts the breakdown of the neurotransmitter acetylcholine, leading to overstimulation of cholinergic receptors. This can result in symptoms ranging from muscle twitching to respiratory failure.

Table 1: Comparison of Biological Activities of Organophosphorus Compounds

| Compound | Mechanism of Action | Biological Activity |

|---|---|---|

| This compound | AChE inhibition | Toxicity, potential nerve agent mimic |

| Sarin | AChE inhibition | High toxicity, classified as a nerve agent |

| Malathion | AChE inhibition | Insecticide, less toxic to humans |

| Parathion | AChE inhibition | Insecticide, highly toxic |

Detection Methods

Due to its structural similarity to nerve agents such as sarin and soman, DCP has been utilized in the development of various detection methods. Recent studies have focused on creating sensitive probes that can detect DCP in both liquid and vapor forms.

Case Study: SWJT-20 Probe

A notable example is the development of the SWJT-20 probe, which is based on an isophorone fluorophore. This probe exhibits rapid response times (within 2 seconds) to DCP with a detection limit as low as 8.3 nM. The probe operates through colorimetric changes observable under UV light, making it a promising tool for real-time monitoring of DCP levels in various environments .

Table 2: Characteristics of SWJT-20 Probe

| Feature | Description |

|---|---|

| Detection Limit | 8.3 nM |

| Response Time | 2 seconds |

| Color Change | Blue to yellow |

| Application | Detection of DCP vapor |

Toxicological Implications

The toxicity profile of this compound underscores its potential danger when mishandled. As an anticholinesterase agent, exposure can lead to severe health effects. Research indicates that DCP can cause significant cholinergic toxicity similar to that observed with other organophosphates.

Case Study: Toxicity Assessment

In a cohort study assessing the effects of organophosphate exposure on cholinesterase activity, this compound was found to significantly inhibit AChE levels in treated subjects, demonstrating its potential for acute toxicity .

Eigenschaften

IUPAC Name |

chloro(diethoxy)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10ClO2P/c1-3-6-8(5)7-4-2/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXHWYSOQHNMOOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(OCC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClO2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0060430 | |

| Record name | Phosphorochloridous acid, diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0060430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

589-57-1 | |

| Record name | Diethyl chlorophosphite | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=589-57-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl phosphorochloridite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000589571 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphorochloridous acid, diethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phosphorochloridous acid, diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0060430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl chlorophosphite | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.776 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL PHOSPHOROCHLORIDITE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F414S3V8K6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

A: Diethyl chlorophosphite acts as a reducing agent, converting nitro compounds to their corresponding amines. [] The reaction mechanism involves a series of electron transfers and rearrangements. []

A: Yes, research has shown that DECP exhibits chemoselectivity and can target various oxygenated functional groups, including N-oxides, epoxides, sulfones, sulfoxides, hydroxylamines, ketoximes, and aldoximes. []

ANone: this compound has the molecular formula C4H10ClO2P and a molecular weight of 156.56 g/mol.

A: Researchers frequently utilize techniques such as FT-IR, GC-MS, 31P NMR, and 27Al NMR to characterize DECP and analyze its reactions. [, ]

ANone: this compound is sensitive to moisture and air, requiring handling under inert conditions.

ANone: DECP acts as a reagent in various reactions, including:

- Phosphorylation: It facilitates the phosphorylation of alcohols, amines, and other nucleophiles. [, , ]

- Glycosylation: DECP mediates glycosylation reactions, particularly with exo-glycals, leading to the formation of glycosides. []

- Cycloaddition: It participates in cycloaddition reactions, for example, with norbornadiene to form tetracyclic phosphinate esters. []

- Reduction: As mentioned earlier, DECP reduces nitro compounds to amines. []

A: The mechanism typically involves the nucleophilic attack of the target molecule on the phosphorus atom of DECP, followed by the elimination of chloride. [, , ] The resulting phosphite ester can be further oxidized to the corresponding phosphonate.

A: While specific computational studies focusing solely on DECP are limited in the provided literature, researchers commonly utilize computational tools to study reaction mechanisms, transition states, and intermediates involved in DECP-mediated transformations. [, ]

ANone: Although specific SAR studies on DECP are not extensively covered in the provided literature, it's important to note that modifications to the alkoxy groups or the introduction of substituents on the phosphorus atom can significantly alter the reactivity and selectivity of DECP in various reactions.

ANone: The provided literature primarily focuses on the synthetic applications and reactivity of this compound as a chemical reagent. Therefore, information related to aspects like pharmacology, toxicology, environmental impact, or clinical applications is outside the scope of these research papers and cannot be answered from the provided context.

A: Early research recognized DECP as a reducing agent for nitro compounds. [] Subsequent studies expanded its applications to include phosphorylation, glycosylation, and cycloaddition reactions, highlighting its versatility as a reagent in organic synthesis. [, , ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.